![molecular formula C10H12N2O B594244 N-(azetidin-3-yl)benzamide CAS No. 1219979-21-1](/img/structure/B594244.png)
N-(azetidin-3-yl)benzamide
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Description
“N-(azetidin-3-yl)benzamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of azetidine derivatives has been described in several studies . For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in one study . The starting compound was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of “N-(azetidin-3-yl)benzamide” can be analyzed using various spectroscopic techniques . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving “N-(azetidin-3-yl)benzamide” can be complex . For example, the synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(azetidin-3-yl)benzamide” can be determined using various techniques . For example, the molecular weight of a similar compound, “N-[2-(azetidin-3-yl)ethyl]-3-methylbenzamide”, is 218.29 g/mol .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including “N-(azetidin-3-yl)benzamide”, have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelators, helping to prevent oxidative stress in biological systems .
Antibacterial Activity
These compounds have also shown promising antibacterial properties . They have been tested in vitro against both gram-positive and gram-negative bacteria, and some have shown effectiveness comparable to control drugs .
Antimicrobial Activity
In addition to their antibacterial properties, benzamides have also demonstrated antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Drug Discovery
Amide compounds, including benzamides, have been used extensively in drug discovery . Their diverse biological activities make them valuable in the search for new therapeutic agents .
Industrial Applications
Amide compounds are also used in various industrial sectors, including the plastic, rubber, and paper industries . Their chemical properties make them useful in a variety of manufacturing processes .
Synthesis of New Compounds
“N-(azetidin-3-yl)benzamide” can be used as a starting point for the synthesis of new compounds . For example, it can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
properties
IUPAC Name |
N-(azetidin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYOGWIZRCQGOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)benzamide |
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